Reformatsky Synthesis Yield Advantage: C12 Methyl Ester Achieves 94 % vs. 92 % for C10 and 90 % for C6 Homologs
In a systematic head-to-head synthesis of β-hydroxy methyl esters with chain lengths C6 to C12 via the Reformatsky reaction under identical conditions (wet THF, BF₃·OEt₂, room temperature), methyl 3-hydroxydodecanoate (C12, R¹ = (CH₂)₈Me) was obtained in 94 % isolated yield, the highest in the series. Methyl 3-hydroxydecanoate (C10, R¹ = (CH₂)₆Me) gave 92 % and methyl 3-hydroxyhexanoate (C6, R¹ = (CH₂)₂Me) gave 90 % . This monotonic yield increase with chain length (90 % → 92 % → 94 %) demonstrates a reproducible synthetic advantage for the C12 homologue in this industrially relevant route.
| Evidence Dimension | Isolated yield of Reformatsky synthesis (methyl ester formation) |
|---|---|
| Target Compound Data | 94 % (methyl 3-hydroxydodecanoate, C12, entry 7) |
| Comparator Or Baseline | Methyl 3-hydroxydecanoate (C10): 92 % (entry 5); Methyl 3-hydroxyhexanoate (C6): 90 % (entry 1) |
| Quantified Difference | C12 yield exceeds C10 by 2 percentage points and C6 by 4 percentage points |
| Conditions | Reformatsky reaction; wet THF solvent; BF₃·OEt₂ addition via syringe pump; room temperature; isolated yields reported in Table 1. |
Why This Matters
Higher synthetic yield directly reduces cost per gram for procurement and improves atom economy in multi-step routes where this ester serves as a key intermediate.
